An In-depth Technical Guide to the Physical Properties of 3-(2,3,5-Trifluorophenyl)propanoic Acid
An In-depth Technical Guide to the Physical Properties of 3-(2,3,5-Trifluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,3,5-Trifluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the physical properties of this compound is therefore essential for its effective use in research and development, enabling informed decisions in areas such as formulation, analytical method development, and interpretation of structure-activity relationships.
This technical guide provides a consolidated overview of the known and predicted physical properties of 3-(2,3,5-Trifluorophenyl)propanoic acid, alongside standardized protocols for their experimental determination.
Core Physical Properties
A comprehensive characterization of a compound's physical properties is fundamental to its application in a research and development setting. The following table summarizes the key physical data for 3-(2,3,5-Trifluorophenyl)propanoic acid. It is important to note that experimentally determined data for this specific isomer is limited in publicly accessible literature; therefore, some values are predicted based on computational models.
| Property | Value | Source/Method |
| CAS Number | 886499-45-2 | Chemical Abstracts Service |
| Molecular Formula | C₉H₇F₃O₂ | - |
| Molecular Weight | 204.15 g/mol | - |
| Boiling Point | 73 °C at 1 mmHg | Synquest Labs[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available (predicted) | Computational prediction methods are available[2][3][4][5][6] |
Experimental Protocols for Physical Property Determination
Accurate and reproducible experimental data is the gold standard in chemical characterization. Below are detailed, step-by-step methodologies for determining key physical properties of aromatic carboxylic acids like 3-(2,3,5-Trifluorophenyl)propanoic acid.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.
Methodology:
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Sample Preparation: A small, dry sample of the crystalline compound is finely crushed.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
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Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, formulation, and in vitro/in vivo studies. A qualitative solubility assessment can be performed as a first-pass screening.
Methodology:
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Solvent Selection: A panel of common laboratory solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
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Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of labeled vials.
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Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to the respective vials.
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Observation and Mixing: The vials are agitated (e.g., vortexed) for a set period (e.g., 1 minute) and visually inspected for dissolution.
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Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble." For quantitative analysis, further solvent can be added incrementally until dissolution is complete.
Caption: Workflow for Qualitative Solubility Profiling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanoic acid chain. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methylene protons of the propanoic acid chain will likely appear as triplets, coupled to the adjacent methylene group. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the fluorine substituents. The carbons of the propanoic acid chain will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ will be present due to the C=O stretching of the carbonyl group. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.15 g/mol ) would be expected. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxyl group (-COOH) and cleavage of the bond between the alpha and beta carbons of the propanoic acid chain. The presence of three fluorine atoms will result in a characteristic isotopic pattern.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(2,3,5-Trifluorophenyl)propanoic acid is not widely available, general precautions for handling aromatic carboxylic acids should be followed. These compounds are typically acidic and can be irritating to the skin, eyes, and respiratory tract.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
For more detailed safety information, it is advisable to consult the SDS for structurally similar compounds, such as 3-(3-Trifluoromethylphenyl)propionic acid or other fluorinated phenylpropanoic acids, while recognizing that the specific toxicology of the target compound may differ.[1][7]
Conclusion
This technical guide provides a foundational understanding of the physical properties of 3-(2,3,5-Trifluorophenyl)propanoic acid. While some key experimental data is not yet publicly available, the provided protocols and predicted spectral characteristics offer a strong basis for researchers and drug development professionals working with this compound. As with any chemical, a thorough experimental characterization is recommended to confirm these properties for each specific batch.
References
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Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-27. [Link]
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Rowan Scientific. (2025). How to Predict pKa. [Link]
-
CORE. (2024). ANI neural network potentials for small molecule pKa prediction. [Link]
-
Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. acris. [Link]
Sources
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